Thymyl n-isoamylcarbamate
Overview
Description
Thymyl n-isoamylcarbamate, also known as isoamylcarbamic acid thymyl ester, is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol . It is characterized by its unique structure, which includes a thymyl group and an isoamylcarbamate moiety. This compound is known for its anthelmintic properties, particularly against nematodes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymyl n-isoamylcarbamate can be synthesized through the interaction of isoamylamine and thymyl chloroformate . The reaction typically involves the following steps:
Preparation of Thymyl Chloroformate: Thymol is reacted with phosgene to produce thymyl chloroformate.
Formation of this compound: Isoamylamine is then reacted with thymyl chloroformate under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thymyl n-isoamylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of alkaline conditions, this compound can be hydrolyzed to produce isoamylamine and thymol.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Alkaline conditions (e.g., sodium hydroxide solution) are commonly used for the hydrolysis of this compound.
Oxidation and Reduction: Common oxidizing agents (eg, potassium permanganate) and reducing agents (eg
Major Products Formed:
Scientific Research Applications
Thymyl n-isoamylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: The compound’s anthelmintic properties make it useful in biological studies involving nematodes.
Medicine: this compound has been investigated for its potential use in treating parasitic infections.
Industry: It is used in the formulation of certain pesticides and anthelmintic agents.
Mechanism of Action
The mechanism of action of thymyl n-isoamylcarbamate involves its interaction with the nervous system of nematodes. The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, causing prolonged muscle contraction and paralysis of the nematode . The molecular targets include acetylcholinesterase and other components of the cholinergic system .
Comparison with Similar Compounds
Thymol: A monoterpene phenol with antimicrobial and antifungal properties.
Carvacrol: A phenolic compound similar to thymol, known for its antimicrobial activity.
Isoamylcarbamate: A related carbamate compound with similar chemical properties.
Uniqueness: Thymyl n-isoamylcarbamate is unique due to its combined structure of thymyl and isoamylcarbamate moieties, which imparts specific anthelmintic properties . Unlike thymol and carvacrol, which are primarily known for their antimicrobial activities, this compound is specifically effective against nematodes .
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) N-(3-methylbutyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11(2)8-9-17-16(18)19-15-10-13(5)6-7-14(15)12(3)4/h6-7,10-12H,8-9H2,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFPIHZOFZLQJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)NCCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870624 | |
Record name | Carbamic acid, (3-methylbutyl)-, 5-methyl-2-(1-methylethyl)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578-20-1 | |
Record name | Carbamic acid, (3-methylbutyl)-, 5-methyl-2-(1-methylethyl)phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thymyl N-isoamylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, (3-methylbutyl)-, 5-methyl-2-(1-methylethyl)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THYMYL N-ISOAMYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X61JQX8UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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